molecular formula C21H16ClN3O2S B580006 Etoricoxib Impurity 12 CAS No. 646459-41-8

Etoricoxib Impurity 12

Cat. No.: B580006
CAS No.: 646459-41-8
M. Wt: 409.888
InChI Key: KMVNADBESBBLJC-UHFFFAOYSA-N
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Description

Etoricoxib Impurity 12, also known as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is a synthetic impurity found in the drug Etoricoxib . It is a byproduct of the synthesis of Etoricoxib and is formed from the oxidative degradation of the active pharmaceutical ingredient (API) of the drug . The molecular formula of this compound is C21H16ClN3O2S and its molecular weight is 409.9 .

Scientific Research Applications

Pharmacological Applications of Etoricoxib

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been studied extensively for its efficacy in treating conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis. It offers similar symptomatic relief to nonselective NSAIDs and is associated with fewer gastrointestinal adverse events, suggesting a favorable risk-benefit profile for certain patient populations. This review of its use underscores the importance of evaluating potential risks and benefits in individual patients, especially those at risk of cardiovascular events (Croom & Siddiqui, 2009).

Analytical Methods for Etoricoxib

Analytical methods for quantifying Etoricoxib and its impurities are critical for ensuring drug safety and efficacy. A review on analytical methods for fixed-dose combination (FDC) drugs, including Etoricoxib, highlights the need for reliable techniques to analyze the drug and its impurities in various matrices. This research supports the development of novel analytical methods tailored for recently approved FDCs containing Etoricoxib, emphasizing the importance of identifying and quantifying impurities (Shah & Kotadiya, 2020).

Impurities in Pharmaceutical Substances

The presence of impurities in pharmaceutical substances, including Etoricoxib, has garnered attention for its potential impact on drug safety and efficacy. A comprehensive review on impurity profiling in pharmaceutical substances sheds light on the significance of identifying, isolating, and quantifying impurities. This research underlines the necessity of understanding impurity profiles to enhance drug purity and reduce toxicity, offering insight into the methods and approaches used in impurity analysis (Prathap et al., 2013).

Mechanism of Action

Properties

IUPAC Name

6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVNADBESBBLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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